molecular formula C8H14N2O3 B1382878 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole CAS No. 1803584-45-3

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole

Cat. No. B1382878
M. Wt: 186.21 g/mol
InChI Key: CEQOEBLUKSBPND-UHFFFAOYSA-N
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Description

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole, commonly referred to as ODE, is an organic compound that is used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other chemicals. ODE is a heterocyclic compound that consists of an oxadiazole ring with two ethoxy groups attached to the nitrogen atoms. ODE has been studied extensively for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and its uses in laboratory experiments.

Scientific Research Applications

  • Organic Synthesis, Pharmaceutical Development, and Material Science Advancements

    • This compound is a versatile chemical compound used in scientific research. It exhibits intriguing properties, making it valuable for various applications, such as organic synthesis, pharmaceutical development, and material science advancements.
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source.
    • The outcomes of these applications are also not specified in the source.
  • Synthesis of 3-aryl-5-(dialkoxymethyl)-1,2,4-oxadiazoles

    • An efficient and simple synthesis of 3-aryl-5-(dialkoxymethyl)-1,2,4-oxadiazoles is described . The in situ prepared amidoximes from the reaction between nitriles and hydroxylamine are condensed with alkyl 2,2-dialkoxyacetates under solvent-free conditions to produce the title compounds in excellent yields .
    • The method involves a one-pot reaction under solvent-free conditions. A mixture of an arylnitrile and hydroxylamine in the presence of a catalytic amount of acetic acid is stirred at 150 °C for 40 min .
    • The outcomes of this application include the production of 3-aryl-5-(dialkoxymethyl)-1,2,4-oxadiazoles in excellent yields .
  • (1,2-Dimethoxyethyl)benzene

    • This compound is a versatile chemical compound used in scientific research . It exhibits intriguing properties, making it valuable for various applications .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The outcomes of these applications are also not specified in the source .
  • Ethanolysis of 1-O-(1,1-diethoxyethyl)-2,3,4,6-tetra-O-methyl-α-D-glucopyranose

    • This process involves the ethanolysis of 1-O-(1,1-diethoxyethyl)-2,3,4,6-tetra-O-methyl-α-D-glucopyranose catalysed by 2,6-dichlorobenzoic acid .
    • The method involves a one-pot reaction under solvent-free conditions .
    • The outcomes of this application include the production of ethyl 2,3,4,6-tetra-O-methyl-D-glucopyranosides and 2,3,4,6-tetra-O-methyl-α-D-glucopyranose .
  • (1,2-Dimethoxyethyl)benzene

    • This compound is a versatile chemical compound used in scientific research . It exhibits intriguing properties, making it valuable for various applications .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The outcomes of these applications are also not specified in the source .
  • 2-(1,1-Diethoxyethyl)imidazole

    • This compound is used in gas chromatography . The method involves a one-pot reaction under solvent-free conditions .
    • The outcomes of this application include the production of 2-(1,1-Diethoxyethyl)imidazole in excellent yields .

Safety And Hazards

Like all chemicals, 1,3,4-oxadiazoles should be handled with care. The specific safety and hazard information would depend on the specific compound and its structure1.


Future Directions

Research into 1,3,4-oxadiazoles is ongoing, with many studies focusing on their potential therapeutic applications. Future research may also explore new methods for their synthesis and the development of new oxadiazole-based compounds with improved properties1.


Please note that the above information is general in nature and may not apply directly to “2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole”. For specific information about this compound, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

2-(1,1-diethoxyethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-4-12-8(3,13-5-2)7-10-9-6-11-7/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQOEBLUKSBPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C1=NN=CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
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2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
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2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Reactant of Route 4
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole

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